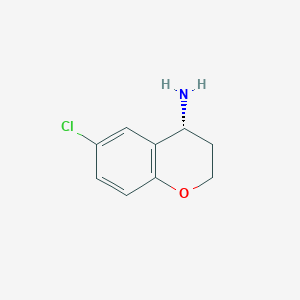

(4R)-6-Chlorochromane-4-ylamine

Description

Significance of Chromane-4-ylamine Derivatives in Drug Discovery and Development

The chromane (B1220400) scaffold and its derivatives are recognized as "privileged structures" in medicinal chemistry. acs.orgresearchgate.netnih.govdaneshyari.comresearchgate.net This designation is attributed to their ability to bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.netresearchgate.net The introduction of an amine group at the 4-position, creating chromane-4-ylamine derivatives, further enhances the potential for diverse biological interactions.

These derivatives have been investigated for a wide array of therapeutic applications, including:

Anticancer agents: Certain chromane derivatives have shown promising activity against various cancer cell lines. nih.govresearchgate.netnih.gov For instance, some have been designed to inhibit tumor growth and are in different phases of clinical investigation. nih.gov

Anticonvulsant activity: The chromane nucleus is a key feature in some compounds with anticonvulsant properties. rjptonline.orgresearchgate.net

Neuroprotective effects: The chromane ring system is a potent pharmacophore in the development of treatments for neurodegenerative diseases like Alzheimer's and Parkinson's. core.ac.uk

Antioxidant properties: The chromane structure is found in Vitamin E (tocopherols), highlighting its inherent antioxidant potential. nih.govcore.ac.uk This property is valuable in combating oxidative stress-related diseases. chemimpex.com

Antimicrobial and antifungal activity: Modifications on the chromane scaffold have yielded compounds with significant antibacterial and antifungal properties. nih.gov

Cardiovascular effects: Some chromane derivatives, like Nebivolol, are used as beta-blockers for treating hypertension. researchgate.net

The structural diversity of chromane-4-ylamine derivatives allows for the fine-tuning of their pharmacological profiles, making them a highly attractive scaffold for the development of new drugs. nih.govchemimpex.com

Table 1: Pharmacological Activities of Chromane Derivatives

| Biological Activity | Examples of Chromane Derivatives | Research Findings |

| Anticancer | Ormeloxifene, KBU2046, B43-genistein | Show inhibitory effects on human breast cancer cell lines. nih.gov |

| Anticonvulsant | Azolylchroman derivatives | Exhibit significant action in decreasing seizures. rjptonline.orgresearchgate.net |

| Neuroprotective | gem-dimethylchroman-4-ol family | Show good inhibition of butyrylcholinesterase, relevant to Alzheimer's disease. core.ac.uk |

| Antioxidant | Tocopherols (Vitamin E) | Widely recognized for their ability to combat oxidative stress. nih.govcore.ac.uk |

| Antimicrobial | 3-azolyl-4-chromanone phenyl hydrazones | Exhibit potential against various bacterial and fungal pathogens. nih.gov |

| Antidiabetic | Taxifolin, Troglitazone | Some derivatives show potential via α-glucosidase inhibition. nih.govresearchgate.net |

Historical Context and Evolution of Chromane Scaffold Research

The study of chromane and its derivatives has a rich history rooted in the exploration of natural products. rowan.edu Flavonoids, a large class of plant secondary metabolites, contain the chromane skeleton and have been known for centuries for their diverse colors and biological activities. researchgate.net The word "chromone" itself is derived from the Greek word "chroma," meaning color. rowan.edu

Initially, research focused on the isolation and characterization of these naturally occurring compounds. However, the recognition of their therapeutic potential spurred the development of synthetic methods to create novel chromane derivatives with enhanced or new pharmacological properties. researchgate.net The evolution of synthetic organic chemistry has provided increasingly sophisticated tools to modify the chromane scaffold at various positions, leading to a vast library of compounds with diverse biological functions. nih.govresearchgate.net

The transition from studying natural isolates to designing and synthesizing novel chromane-based drugs marks a significant evolution in the field. This progression has been driven by the desire to develop more potent and selective therapeutic agents for a range of diseases, from cancer to neurodegenerative disorders. core.ac.ukcore.ac.uk

Importance of Stereochemistry, Exemplified by (4R)-6-Chlorochromane-4-ylamine and its Enantiomers

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug design and action. researchgate.netnih.gov The biological systems in the human body are chiral, meaning they can differentiate between enantiomers—molecules that are non-superimposable mirror images of each other. nih.gov This differentiation can lead to significant differences in the pharmacological and toxicological profiles of enantiomers. nih.govnih.gov

The compound this compound possesses a chiral center at the 4-position of the chromane ring. This means it exists as two enantiomers: this compound and its mirror image, (4S)-6-chlorochromane-4-ylamine. The specific spatial orientation of the amine group in the (4R) configuration can lead to a more favorable interaction with its biological target compared to the (4S) enantiomer, or vice versa. researchgate.net

The significance of stereochemistry is well-documented for many drugs where one enantiomer is responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). nih.gov Therefore, the synthesis of a single, pure enantiomer, such as this compound, is often a key objective in drug development to maximize therapeutic benefit and minimize potential risks. scispace.com The stereoselective synthesis of chromane derivatives is an active area of research, employing various catalytic methods to control the formation of the desired stereoisomer. scispace.comchemrxiv.org

Table 2: Comparison of Enantiomers

| Property | This compound | (4S)-6-Chlorochromane-4-ylamine |

| Stereochemistry | The amine group at the 4-position has an R configuration. | The amine group at the 4-position has an S configuration. |

| Interaction with Biological Targets | May exhibit higher affinity and/or efficacy for a specific biological target due to its precise 3D shape. | May have lower affinity, no affinity, or interact with different targets, potentially leading to different biological effects. |

| Pharmacological Activity | Often the eutomer, responsible for the primary therapeutic effect. | May be the distomer, with less or no desired activity, or could have off-target effects. |

| Synthesis | Requires stereoselective synthesis methods to obtain high enantiomeric purity. | Also requires specific synthetic strategies to be isolated in pure form. |

The careful consideration and control of stereochemistry, as illustrated by the specific case of this compound, are paramount in modern drug discovery to create safer and more effective medicines. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(4R)-6-chloro-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8H,3-4,11H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMNYSHJWHCTOD-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@@H]1N)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018978-86-3 | |

| Record name | (R)-6-Chlorochroman-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Characterization and Stereochemical Assignment of 4r 6 Chlorochromane 4 Ylamine and Analogues

Spectroscopic Techniques for Structural Confirmation in Chromane-4-ylamine Research

The unambiguous determination of the chemical structure of chromane-4-ylamine derivatives, including (4R)-6-Chlorochromane-4-ylamine, relies on a combination of powerful spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this analytical endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. nih.govpitt.edursc.orgunl.edu In the context of chromane-4-ylamines, ¹H NMR spectra reveal the chemical environment of each proton, including their connectivity through spin-spin coupling. For instance, the protons on the chromane (B1220400) ring system and the amine group will exhibit characteristic chemical shifts and coupling patterns, allowing for the verification of the core structure.

Furthermore, ¹³C NMR spectroscopy, including techniques like DEPT (Distortionless Enhancement by Polarization Transfer), helps in identifying the different types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons). rsc.org Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the complete molecular structure by establishing correlations between protons and carbons that are two or three bonds apart. nih.govrsc.org These methods are crucial for confirming the substitution pattern on the aromatic ring, such as the position of the chlorine atom in 6-Chlorochromane-4-ylamine.

Mass Spectrometry (MS) complements NMR by providing the molecular weight of the compound and information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of the molecule with high accuracy, further confirming the chemical formula. The fragmentation patterns observed in the mass spectrum can also offer clues about the connectivity of different parts of the molecule, corroborating the structural information obtained from NMR.

A representative table of expected NMR data for a chromane-4-ylamine scaffold is presented below. Note that specific chemical shifts can vary depending on the solvent and other substituents.

Table 1: Representative NMR Data for the Chromane-4-ylamine Scaffold

| Atom | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H-2 | 4.2-4.5 (m) | 65-70 | C-3, C-4, C-8a |

| H-3 | 1.9-2.2 (m) | 25-30 | C-2, C-4, C-4a |

| H-4 | 4.0-4.3 (t) | 45-50 | C-2, C-3, C-4a, C-5, C-8a |

| Aromatic H's | 6.8-7.5 (m) | 115-155 | Aromatic Carbons |

| NH₂ | Variable | - | C-4 |

Data is illustrative and based on general chemical shift ranges for similar structures.

Chiral Purity Determination Methods for Chromane-4-amines

For chiral compounds like this compound, ensuring enantiomeric purity is critical. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used and effective technique for this purpose. nih.govsigmaaldrich.comresearchgate.netyakhak.org

Chiral HPLC separates enantiomers based on their differential interactions with a chiral selector immobilized on the stationary phase. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for the resolution of chiral amines. yakhak.org The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is optimized to achieve baseline separation of the enantiomers. yakhak.org

The enantiomeric excess (e.e.) of a sample can be calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100 youtube.com

Method validation according to ICH guidelines is essential to ensure the reliability of the analytical method. yakhak.org This includes assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. nih.gov

Table 2: Typical Chiral HPLC Method Parameters for Chromane-4-amine Analysis

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 226 nm) nih.gov |

| Column Temperature | 25-30 °C |

Absolute Configuration Assignment Methodologies for Chiral Chromane Derivatives

Determining the absolute three-dimensional arrangement of atoms, or absolute configuration, at the chiral center (C4 in this case) is a crucial final step in the characterization of a chiral molecule. wikipedia.org Several powerful techniques can be employed for this purpose.

X-ray Crystallography is considered the gold standard for determining the absolute configuration of a molecule. purechemistry.orgnih.govnih.govwikipedia.orgnih.govyoutube.comyoutube.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.orgyoutube.com The analysis provides a detailed three-dimensional map of the electron density within the crystal, allowing for the unambiguous assignment of the R or S configuration at each chiral center. wikipedia.orgyoutube.com However, this method is contingent on the ability to grow high-quality single crystals of the compound or a suitable derivative. wikipedia.org

Vibrational Circular Dichroism (VCD) spectroscopy is another powerful, non-destructive technique for determining the absolute configuration of chiral molecules in solution. gaussian.comwikipedia.orgnih.govbruker.comresearchgate.netnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgbruker.com The resulting VCD spectrum is unique to a specific enantiomer. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum mechanical calculations (typically using Density Functional Theory, DFT) for a known configuration (e.g., the R-enantiomer), the absolute configuration of the sample can be definitively assigned. wikipedia.orgnih.gov VCD is particularly advantageous as it does not require crystallization of the sample. nih.gov

Table 3: Comparison of Methods for Absolute Configuration Determination

| Method | Principle | Advantages | Limitations |

| X-ray Crystallography | Diffraction of X-rays by a single crystal. wikipedia.orgyoutube.com | Provides unambiguous 3D structure. wikipedia.org | Requires high-quality single crystals. wikipedia.org |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized IR light. wikipedia.orgbruker.com | Applicable to solutions and oils; non-destructive. nih.gov | Requires quantum mechanical calculations for interpretation. nih.gov |

Structure Activity Relationship Sar Studies and Pharmacological Profiling of Chromane 4 Ylamine Derivatives

Design Principles for Modulating Biological Activity within the Chromane-4-ylamine Scaffold

The design of novel chromane-4-ylamine derivatives with tailored biological activities is guided by established medicinal chemistry principles. Rational drug design, which relies on understanding the interaction of a molecule with its biological target, is a cornerstone of this process. scirp.org Techniques such as scaffold hopping and bioisosteric replacement are frequently employed to optimize the pharmacological properties of lead compounds.

Scaffold hopping involves replacing the core structure of a known active compound with a different, often structurally novel, scaffold while retaining the key pharmacophoric elements. This approach can lead to compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. For instance, the chromane-4-ylamine scaffold itself can be considered a result of scaffold hopping from other amine-containing pharmacophores.

Bioisosteric replacement is another critical design strategy. It involves substituting a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity. This can involve classical isosteres (e.g., replacing a hydroxyl group with an amino group) or non-classical isosteres (e.g., replacing a phenyl ring with a thiophene (B33073) ring). These modifications can influence a compound's size, shape, electronics, and lipophilicity, thereby modulating its interaction with the target protein.

The chromane-4-one framework, a precursor to chromane-4-ylamine, has been utilized as a scaffold for developing peptidomimetics. By attaching appropriate amino acid side chains as substituents, researchers have successfully developed compounds with agonistic properties for somatostatin (B550006) receptors. gu.se This highlights the versatility of the chromane (B1220400) scaffold in mimicking the spatial arrangement of pharmacophores present in endogenous peptides.

Impact of Substitution Patterns on Receptor Affinity and Enzyme Inhibition within the Chromane-4-ylamine Series

The biological activity of chromane-4-ylamine derivatives is highly sensitive to the nature and position of substituents on both the chromane ring system and the exocyclic amine. These substitutions can profoundly influence receptor affinity and enzyme inhibitory potency by altering the compound's steric, electronic, and hydrophobic properties.

Systematic modifications of the chromane-4-ylamine scaffold have demonstrated that even subtle changes in substitution can lead to significant shifts in biological activity. For example, in a series of 1H-pyrrolo[3,2-c]quinoline derivatives, the introduction of different substituents on the amine fragment had a marked effect on their affinity for 5-HT6 and D3 receptors. mdpi.commdpi.com While some substitutions were well-tolerated or even beneficial for 5-HT6R affinity, they did not necessarily translate to improved affinity for D3R, highlighting the potential for achieving receptor selectivity through careful substituent selection. mdpi.com

The following table summarizes the impact of various substituents on the biological activity of chromane-4-ylamine and related heterocyclic scaffolds:

| Scaffold | Substituent Modification | Impact on Biological Activity | Reference |

| 1H-Pyrrolo[3,2-c]quinoline | Introduction of a 2-hydroxyethyl moiety on the basic center | Decreased 5-HT6R affinity threefold. | mdpi.com |

| 1H-Pyrrolo[3,2-c]quinoline | Replacement of a hydroxyl group with a trifluoromethyl substituent | Further decreased 5-HT6R affinity. | mdpi.com |

| 1H-Pyrrolo[3,2-c]quinoline | Introduction of a 3-methoxyprop-1-yl group | Well-tolerated for 5-HT6R affinity. | mdpi.com |

| 1H-Pyrrolo[3,2-c]quinoline | Ethyl chain on the basic center of (R)-2-(aminomethyl)pyrrolidinyl | Maintained affinity for 5-HT6R compared to the parent compound. | mdpi.com |

| Tetrahydroquinolone | Modification of the aryl group attached to the furan (B31954) moiety | Derivatives with di- or trifluorobenzene exhibited agonistic activity toward GPR41, whereas a 2-(trifluoromethoxy)benzene group showed antagonistic activity. | nih.gov |

These examples underscore the principle that the biological activity of a compound series can be finely tuned by exploring a diverse range of substituents at various positions of the molecular scaffold. researchgate.netnih.gov

Stereochemical Influence on Pharmacological Efficacy and Selectivity of Chiral Chromane-4-amines

The presence of a chiral center at the C4 position of the chromane ring means that chromane-4-ylamine derivatives exist as a pair of enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. researchgate.netnih.gov This is because biological targets, such as receptors and enzymes, are themselves chiral and can therefore interact differently with each enantiomer. nih.govmdpi.com

The differential interaction of enantiomers with their biological targets can lead to variations in pharmacodynamics (receptor binding and efficacy) and pharmacokinetics (absorption, distribution, metabolism, and excretion). nih.gov In many cases, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other enantiomer (the distomer) may be less active, inactive, or even contribute to undesirable side effects. ijpsjournal.com

The importance of stereochemistry is evident in the development of many drugs where the single-enantiomer form offers a better therapeutic profile than the racemic mixture. ijpsjournal.com For instance, the separation of the more potent S-enantiomer of citalopram, escitalopram, led to a more effective antidepressant with a better side-effect profile. ijpsjournal.com

In the context of chromane-4-ylamine derivatives, the absolute configuration at the C4 position is a critical determinant of their biological activity. The three-dimensional arrangement of the amine group and other substituents relative to the chromane ring system dictates how the molecule fits into the binding pocket of its target protein. This stereospecific recognition can influence both the affinity and the efficacy of the compound. researchgate.net Therefore, the synthesis and pharmacological evaluation of individual enantiomers are crucial steps in the drug discovery process for this class of compounds. mdpi.com

Therapeutic Potential and Biological Applications of Chromane 4 Ylamine Derivatives

Central Nervous System (CNS) Applications of Chromane-4-ylamines

The unique structure of chromane-4-ylamine derivatives makes them promising candidates for developing drugs that target the central nervous system. chemimpex.com Their ability to cross the blood-brain barrier and interact with specific neural receptors and enzymes has led to extensive research into their applications for various neurological and psychiatric conditions.

Cholinesterase Inhibitors (e.g., Butyrylcholinesterase)

Cholinesterase enzymes, which include acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). The inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease, aiming to increase acetylcholine levels and improve cholinergic neurotransmission, which is diminished in the disease. nih.gov While many current drugs selectively target AChE, there is growing interest in inhibitors that also target BChE, as its role in acetylcholine metabolism and the pathology of Alzheimer's becomes more apparent. nih.govnih.gov

Chromane (B1220400) and its related chromone (B188151) scaffolds have proven to be effective frameworks for designing potent cholinesterase inhibitors. nih.govcore.ac.uk Studies have shown that specific derivatives can exhibit strong inhibitory activity against BChE. For example, a series of amino-7,8-dihydro-4H-chromenone derivatives were synthesized and evaluated, with one compound (derivative 4k) showing particularly potent BChE inhibition with an IC50 value of 0.65 µM. nih.gov Kinetic studies revealed this compound acts as a competitive inhibitor. nih.gov Similarly, a family of gem-dimethylchroman-4-ol derivatives demonstrated good inhibition of equine BChE, with IC50 values in the low micromolar range (2.9–7.3 μM). core.ac.uk A library of related gem-dimethylchroman-4-amine compounds also showed selective inhibition of BChE. core.ac.uk These findings underscore the potential of the chromane-4-ylamine scaffold in developing new treatments for neurodegenerative diseases by targeting the cholinergic system. nih.govcore.ac.uk

| Derivative | Target Enzyme | IC50 (µM) | Inhibition Type | Source |

| Amino-7,8-dihydro-4H-chromenone 4k | Butyrylcholinesterase (BChE) | 0.65 ± 0.13 | Competitive | nih.gov |

| gem-Dimethylchroman-4-ol family | Equine BChE | 2.9 - 7.3 | Not specified | core.ac.uk |

| Chroman-4-amine (8-OMe substituted) | Equine BChE | 7.6 | Mixed | core.ac.uk |

| Naphthylchroman-4-amine (4d) | Equine BChE | 8.9 | Mixed | core.ac.uk |

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO) are enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of neurotransmitters like dopamine (B1211576), serotonin, and norepinephrine. nih.govmdpi.com There are two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. nih.govmdpi.com Inhibition of MAO is a major therapeutic strategy for depression and neurodegenerative disorders such as Parkinson's disease. nih.govcriver.com Specifically, MAO-B inhibitors are used to treat Parkinson's disease by preventing the breakdown of dopamine. criver.com In Alzheimer's disease, elevated MAO-B activity in the brain contributes to oxidative stress through the production of hydrogen peroxide, leading to neuronal damage. ucl.ac.uk

The chromone and chromane skeletons are recognized as privileged scaffolds for the development of MAO inhibitors. nih.govnih.gov Numerous studies have identified derivatives with potent and selective inhibitory activity against both MAO-A and MAO-B. For instance, certain 6-[(3-bromobenzyl)oxy]chromones have been identified as potent, reversible MAO-B inhibitors with IC50 values in the nanomolar range (2.8 and 3.7 nM). nih.gov Other research has focused on creating multi-target-directed ligands that combine MAO inhibition with other activities, such as cholinesterase inhibition. ucl.ac.uknih.gov One study developed a chromanone-tetrahydropyridine hybrid (compound C10) that showed excellent dual inhibitory potency against both AChE (IC50 = 0.58 µM) and MAO-B (IC50 = 0.41 µM). ucl.ac.uk This multi-target approach is considered highly promising for complex diseases like Alzheimer's. nih.govnih.gov

| Compound/Derivative | Target Enzyme | IC50 | Selectivity | Source |

| Compound C10 Hybrid | MAO-B | 0.41 ± 0.04 µM | Dual with AChE | ucl.ac.uk |

| 6-[(3-bromobenzyl)oxy]chromone (acidic) | MAO-B | 2.8 nM | Potent, Reversible | nih.gov |

| 6-[(3-bromobenzyl)oxy]chromone (aldehydic) | MAO-B | 3.7 nM | Potent, Reversible | nih.gov |

| 2-(indolyl)-4H-chromen-4-one (30) | MAO-B | 0.15 µM | SI >670 vs MAO-A | nih.gov |

| 2-(indolyl)-4H-chromen-4-one (32) | MAO-A / MAO-B | 0.32 µM / 0.63 µM | Dual | nih.gov |

Potential in Neurodegenerative Disorders (e.g., Alzheimer's Disease, Parkinson's Disease)

Neurodegenerative disorders like Alzheimer's and Parkinson's disease are multifactorial, involving complex pathological processes such as neurotransmitter deficiencies, oxidative stress, protein aggregation, and neuronal loss. nih.govmdpi.com The chromane and chromone scaffolds are considered highly valuable for designing multi-target-directed ligands (MTDLs) that can address several of these pathological factors simultaneously. nih.govnih.govresearchgate.net

In the context of Alzheimer's disease (AD), the therapeutic strategy often involves inhibiting both cholinesterases (AChE and BChE) and monoamine oxidase B (MAO-B). ucl.ac.uk Chromane-based compounds have been successfully designed to achieve this dual inhibition. ucl.ac.uknih.gov For example, a novel chromanone derivative, C10, not only inhibited AChE and MAO-B but also protected against mitochondrial dysfunction, inhibited amyloid-beta aggregation induced by AChE, and reduced tau protein phosphorylation in cellular models. ucl.ac.uk In animal models of AD, this compound showed significant improvements in cognitive behavior. ucl.ac.uk

For Parkinson's disease (PD), the primary focus is often on MAO-B inhibition to preserve dopamine levels in the brain. criver.comnih.gov The development of potent and selective MAO-B inhibitors from the chromone family offers a promising therapeutic avenue for PD. nih.gov The neuroprotective effects of MAO inhibitors, which reduce oxidative stress and subsequent neuronal damage, are considered beneficial for both AD and PD. nih.gov The versatility of the chromane scaffold allows for the creation of compounds that can be tailored to target the specific combination of pathological pathways involved in these complex diseases. core.ac.ukresearchgate.net

Relevance to Neurological Function and Cognitive Enhancement

The ability to enhance cognitive function is a significant goal in CNS drug discovery. adf.org.au Cognitive enhancers, or nootropics, are substances that can improve mental functions such as memory, concentration, and alertness. adf.org.au The therapeutic potential of chromane-4-ylamine derivatives in this area stems from their modulation of key neurochemical systems.

As discussed, inhibition of cholinesterases increases acetylcholine levels, a neurotransmitter critical for learning and memory. nih.gov This is a well-established mechanism for cognitive enhancement in patients with dementia. nih.gov Furthermore, the modulation of α5-containing GABA-A receptors presents a more novel approach. By acting as negative allosteric modulators or inverse agonists at these specific receptors, compounds can reduce tonic inhibition in the hippocampus, thereby facilitating cognitive processes. nih.govnih.gov An inverse agonist, α5IA, has been shown to have cognition-enhancing properties and can reverse cognitive deficits induced by substances like ethanol (B145695) in human volunteers. nih.gov The development of multi-target agents based on the chromane scaffold, which might combine cholinesterase inhibition with MAO inhibition or GABA receptor modulation, could offer a synergistic approach to improving neurological function and providing cognitive benefits. nih.govucl.ac.uk

Anticancer and Antitumor Research on Chromane-4-ylamine Scaffolds

Beyond their applications in the central nervous system, chromane and related chromone structures have been investigated for their potential as anticancer agents. nih.govnih.gov The benzopyrone core is a prominent feature in many compounds exhibiting cytotoxicity against various cancer cell lines. nih.govconsensus.app

Research has shown that derivatives of the chromen-4-one and chromane-2,4-dione scaffolds can exhibit moderate to potent cytotoxic effects. nih.govconsensus.app In one study, a series of these compounds were tested against HL-60 (promyelocytic leukemia), MOLT-4 (lymphoblastic leukemia), and MCF-7 (breast cancer) cell lines. The chromane-2,4-dione derivatives were generally more potent than their chromen-4-one counterparts. nih.gov Specifically, one derivative (compound 13) showed significant cytotoxicity against MOLT-4 cells with an IC50 value of 24.4 µM. nih.gov

The mechanisms behind the anticancer effects of these compounds are varied. Some are proposed to inhibit topoisomerase enzymes, which are critical for DNA replication in cancer cells. nih.gov Others, such as certain 4H-chromene-based compounds, have shown a unique ability to selectively kill multi-drug resistant cancer cells. nih.gov For example, the compound CXL017 not only demonstrated cytotoxicity against resistant cell lines but also appeared to re-sensitize them to standard therapies. nih.gov Structure-activity relationship (SAR) studies are ongoing to optimize the anticancer potency of these scaffolds by modifying substitutions at various positions on the chromane ring. nih.govresearchgate.net These findings highlight the chromane framework as a promising starting point for the development of novel and effective antitumor agents. nih.govnih.gov

| Compound Series | Cancer Cell Line | Activity/IC50 (µM) | Source |

| Chroman-2,4-dione (13) | MOLT-4 | 24.4 ± 2.6 | nih.gov |

| Chroman-2,4-dione (13) | HL-60 | 42.0 ± 2.7 | nih.gov |

| Chroman-2,4-dione (11) | MCF-7 | 68.4 ± 3.9 | nih.gov |

| 3-benzylidene-7-methoxy-4-chromanones | Various | Active against MCF-7, T47D, MDA-MB-231 | researchgate.net |

| 4H-Chromene-based (e.g., CXL017) | HL60/MX2 (Multi-drug resistant) | Selectively cytotoxic | nih.gov |

Antiproliferative and Cytotoxic Activities of Chromane-4-ylamines

Derivatives of the chromane scaffold have demonstrated significant antiproliferative and cytotoxic effects across various cancer cell lines. Studies on 4-aryl-4H-chromenes, which share a core structure, have shown them to be potent inducers of apoptosis. For instance, one derivative, 2-amino-4-(3-nitrophenyl)-3-cyano-7-(dimethylamino)-4H-chromene, exhibited a half-maximal inhibitory concentration (IC₅₀) of 65 nM in human leukemia K562 cells. caymanchem.com This compound was found to induce cell death by activating caspase-3 and caspase-9 and down-regulating the expression of survivin, an inhibitor of apoptosis protein. caymanchem.com

Furthermore, chroman-4-one derivatives have shown antiproliferative effects against breast cancer (MCF-7) and lung carcinoma (A549) cell lines. nih.gov The cytotoxic activity of these compounds often correlates with their ability to inhibit key cellular enzymes involved in cancer progression. nih.gov Research into 2-amino-3-cyano-4-aryl-7-methoxy-4H-chromene compounds also revealed robust antiproliferative activities, with IC₅₀ values in the low nanomolar range against several human cancer cell lines. nih.gov These compounds were found to cause substantial disruption of microtubules and arrest the cell cycle in the G2/M phase. nih.gov The presence of a halogen, such as the chloro group in (4R)-6-Chlorochromane-4-ylamine, is a feature seen in other cytotoxic heterocyclic compounds, suggesting it may contribute to this activity.

Inhibition of Key Cancer-Related Enzymes (e.g., Sirt2, Rho Kinase)

A primary mechanism for the anticancer potential of chromane derivatives is their ability to inhibit enzymes crucial for tumor growth and survival.

Sirtuin 2 (SIRT2) Inhibition: SIRT2, a protein deacetylase, is a target in cancer therapy because its inhibition can lead to the hyperacetylation of α-tubulin, disrupting microtubule function and inhibiting tumor growth. nih.govnih.gov Chroman-4-one derivatives have been identified as potent and highly selective inhibitors of SIRT2. nih.govnih.gov Structure-activity relationship (SAR) studies have shown that substitutions at the 6- and 8-positions of the chromane ring with electron-withdrawing groups, such as halogens, are favorable for high potency. nih.gov This highlights the potential significance of the 6-chloro substituent of this compound. The antiproliferative effects of these inhibitors in cancer cells have been shown to correlate directly with their SIRT2 inhibition potency. nih.gov

Rho Kinase (ROCK) Inhibition: Rho-associated coiled-coil containing protein kinases (ROCK) are implicated in cell proliferation, migration, and apoptosis, making them attractive targets for cancer therapy. nih.gov Several classes of chromane and chromone derivatives have been developed as potent ROCK inhibitors. nih.govmdpi.com For example, chroman-3-amides have been reported as highly potent ROCK inhibitors with excellent cell activity and good microsomal stability. mdpi.com A series of 4H-chromen-4-one derivatives also yielded potent ROCK inhibitors, with one compound showing excellent selectivity for ROCK I and ROCK II over a panel of 387 other kinases. nih.govcymitquimica.com

Table 1: Inhibition of Cancer-Related Enzymes by Chromane Derivatives

| Compound Class | Target Enzyme | Key Compound Example | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Chroman-4-one | SIRT2 | 6,8-dibromo-2-pentylchroman-4-one | 1.5 µM | nih.gov |

| 4H-Chromen-4-one | ROCK I / II | 4-(dimethylamino)-N-(3-{2-[(4-oxo-4H-chromen-7-yl)oxy]acetamido}phenyl) (12j) | Not specified, but highly selective | nih.govcymitquimica.com |

Anti-infective and Antiparasitic Investigations of Chromane-4-ylamine Derivatives

The chromane scaffold is also a promising framework for developing agents against infectious diseases.

Antibacterial and Antifungal Efficacy

Various chromone and chroman-4-one derivatives have been evaluated for their efficacy against bacterial and fungal pathogens. A study of 27 different chromones identified four chromone-3-carbonitriles with good antifungal activity against nine Candida species, including C. albicans and the multidrug-resistant C. auris, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL. nih.gov These compounds also significantly inhibited the formation of biofilms, a key virulence factor for Candida. nih.gov

In another study, novel spiropyrrolidines featuring a chroman-4-one scaffold displayed moderate to excellent activity against several pathogenic microbial strains. nih.gov Specifically, one derivative showed potent antifungal activity against C. krusei and C. glabrata with a MIC of 32 µg/mL, which was significantly more potent than the reference drug Amphotericin B (MIC = 500 µg/mL) in that assay. nih.gov

Pteridine Reductase 1 (PTR1) Inhibition for Antiparasitic Activity

Pteridine reductase 1 (PTR1) is an essential enzyme for trypanosomatid parasites like Leishmania and Trypanosoma, which cause leishmaniasis and African sleeping sickness, respectively. Since PTR1 is absent in human cells, it is an attractive target for antiparasitic drug development. nih.govnih.gov

Researchers have identified chroman-4-one derivatives as effective inhibitors of PTR1 from both Trypanosoma brucei (TbPTR1) and Leishmania major (LmPTR1). nih.gov One of the most potent derivatives demonstrated an IC₅₀ value of 31 µM against TbPTR1 and also showed activity against the live parasites with low toxicity to mammalian cells. nih.gov Crystallographic studies of these inhibitors bound to the enzyme have provided a structural basis for their activity, paving the way for structure-based design of more potent antiparasitic compounds. nih.gov

Table 2: Antiparasitic Activity of Chroman-4-one Derivatives against PTR1

| Compound | Target Enzyme | IC₅₀ (µM) | Parasite Activity | Reference |

|---|---|---|---|---|

| Chroman-4-one analogue (Compound 1) | TbPTR1 | 31 | Active against T. brucei | nih.gov |

| Chroman-4-one analogue (Compound 1) | LmPTR1 | > 100 | Not specified | nih.gov |

| Chroman-4-one analogue (Compound 3) | TbPTR1 | > 100 | Not specified | nih.gov |

Anti-inflammatory and Immunomodulatory Research Involving Chromane-4-ylamines

Chronic inflammation is a key factor in many diseases. Chromane and chromone derivatives have shown significant anti-inflammatory and immunomodulatory properties. A series of novel 2-phenyl-4H-chromen-4-one derivatives were found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. mdpi.com The most active compound suppressed the release of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by inhibiting the Toll-like receptor 4 (TLR4)/MAPK signaling pathway. mdpi.com

Similarly, a series of novel chroman derivatives were shown to inhibit the TNF-α-induced expression of intercellular adhesion molecule-1 (ICAM-1) on human endothelial cells, a key process in the inflammatory response. nih.gov In another study, natural chromones isolated from the plant Bouvardia ternifolia demonstrated the ability to modulate the inflammatory response in an animal model of arthritis. These compounds decreased local concentrations of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α while increasing the anti-inflammatory cytokine IL-10, acting in part through inhibition of the NF-κB pathway.

Applications as Chemical Probes for Biological Systems

While the direct use of this compound as a chemical probe has not been documented, the properties of related derivatives suggest strong potential in this area. Chemical probes are small molecules used to study biological systems, often by selectively inhibiting a specific protein.

The high potency and selectivity of chroman-4-one derivatives as SIRT2 inhibitors make them excellent candidates for development into chemical probes. nih.govnih.gov Such probes could be used to dissect the complex roles of SIRT2 in cellular processes related to cancer and neurodegeneration. nih.gov By attaching a fluorescent dye or a clickable tag, these molecules could be used to visualize the localization of SIRT2 within cells or to identify its binding partners. The development of potent and selective chromane-based inhibitors for enzymes like ROCK and PTR1 also opens the door for their use as tool compounds to investigate the physiological and pathological roles of these enzymes. At present, this remains a promising but underexplored area of research for the chromane-4-ylamine family.

Computational and Theoretical Studies on Chromane 4 Ylamines

Density Functional Theory (DFT) in Reaction Mechanism Elucidation for Chromane (B1220400) Synthesis

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of chemical reactions at the molecular level. In the context of chromane synthesis, DFT calculations are instrumental in elucidating reaction mechanisms, predicting the feasibility of reaction pathways, and understanding the stereoselectivity of certain transformations.

Researchers have employed DFT to study the synthesis of various chromane derivatives. These computational analyses can map out the energy profiles of different reaction routes, identifying transition states and intermediates. This allows for a detailed understanding of the factors that govern the formation of the chroman ring system. For instance, in the synthesis of chroman-4-ones, which are precursors to chromane-4-ylamines, DFT can be used to investigate the mechanism of key steps like the intramolecular Heck reaction or acid-catalyzed cyclization. The insights gained from these studies can help in optimizing reaction conditions to improve yields and selectivity.

While specific DFT studies focusing exclusively on the synthesis of (4R)-6-Chlorochromane-4-ylamine are not extensively detailed in the public domain, the principles derived from studies on related chromane structures are directly applicable. These computational approaches provide a rational basis for designing synthetic routes to this and other chiral chromane-4-ylamines.

Molecular Docking and Protein-Ligand Interaction Analysis of Chromane-4-ylamines

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug design to understand how a potential drug molecule (the ligand) might interact with a biological target, typically a protein. For chromane-4-ylamines, molecular docking studies have been crucial in identifying potential protein targets and elucidating the molecular basis of their biological activity.

Studies on various chromane derivatives have demonstrated their potential to interact with a range of biological targets, including enzymes and receptors implicated in various diseases. For example, derivatives of chroman-4-one have been investigated as inhibitors of acetylcholinesterase, an enzyme relevant to Alzheimer's disease. nih.gov Molecular docking simulations in such studies reveal the specific binding modes of these compounds within the active site of the enzyme, highlighting key interactions such as hydrogen bonds and hydrophobic contacts that contribute to their inhibitory activity. nih.gov

In the context of cancer therapy, chroman derivatives have been explored as inhibitors of the PD-1/PD-L1 interaction, a key pathway in tumor immune evasion. nih.gov Molecular docking has been instrumental in designing and optimizing these inhibitors, predicting how modifications to the chromane scaffold will affect their binding affinity to the PD-L1 protein. nih.gov Similarly, chroman-4-one derivatives have been evaluated as inhibitors of sirtuin 2 (SIRT2), an enzyme linked to neurodegenerative disorders. nih.gov

For this compound, molecular docking would be a critical step in identifying its potential biological targets. By screening it against a library of protein structures, researchers can generate hypotheses about its mechanism of action, which can then be validated through experimental assays. The "R" configuration at the 4-position and the chlorine atom at the 6-position are key structural features that would be expected to significantly influence its binding interactions.

Table 1: Examples of Molecular Docking Studies on Chromane Derivatives

| Chromane Derivative Class | Protein Target | Therapeutic Area | Key Findings from Docking |

| Chroman-4-one derivatives | Acetylcholinesterase | Alzheimer's Disease | Identification of binding modes within the enzyme's active site. nih.gov |

| Chroman derivatives | PD-L1 | Cancer | Prediction of enhanced binding affinity with specific structural modifications. nih.gov |

| Substituted chroman-4-ones | Sirtuin 2 (SIRT2) | Neurodegenerative Disorders | Elucidation of structure-activity relationships for SIRT2 inhibition. nih.gov |

| 3-Benzylchroman-4-one derivatives | Not Specified | Cancer | Structural and computational docking studies to support anticancer activity. nih.gov |

In Silico ADMET Prediction and Drug-Likeness Evaluation for Chromane-4-ylamine Derivatives

Before a compound can be considered a viable drug candidate, it must exhibit favorable ADMET properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity. In silico ADMET prediction models have become an indispensable tool in early-stage drug discovery, allowing for the rapid assessment of these properties and the filtering out of compounds with undesirable characteristics.

For chromane-4-ylamine derivatives, including this compound, these predictive models can provide valuable information on their potential pharmacokinetic and safety profiles. Various computational tools and web servers are available to calculate a range of physicochemical properties and ADMET parameters. These can include predictions of oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for inhibition or induction of cytochrome P450 enzymes, which are crucial for drug metabolism.

Drug-likeness evaluation is another critical aspect of in silico analysis. This involves assessing whether a compound's structural and physicochemical properties fall within the range of those of known drugs. Rules such as Lipinski's Rule of Five are commonly used to evaluate drug-likeness. These rules consider parameters like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. By evaluating this compound against these criteria, researchers can gauge its potential to be developed into an orally administered drug.

Conformational Analysis and Molecular Dynamics Simulations of Chromane-4-ylamines

The three-dimensional conformation of a molecule is critical to its biological activity. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt. For a chiral molecule like this compound, understanding its preferred conformation is essential for comprehending its interaction with chiral biological macromolecules like proteins.

Molecular dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior over time. By simulating the movements of atoms and molecules, MD can reveal the flexibility of a compound and the stability of its interactions with a protein target. In the context of chromane-4-ylamines, MD simulations can be used to:

Refine docking poses: After an initial docking prediction, MD simulations can be run to assess the stability of the predicted protein-ligand complex.

Study conformational changes: MD can show how the binding of a chromane-4-ylamine derivative might induce conformational changes in the target protein, or how the ligand itself might adapt its conformation to fit into the binding site.

Calculate binding free energies: More advanced MD simulation techniques can be used to calculate the free energy of binding, providing a more accurate prediction of a compound's potency.

A study on chroman derivatives as PD-1/PD-L1 inhibitors utilized molecular dynamics simulations to predict that the (R)-enantiomer had superior inhibitory activity compared to the (S)-enantiomer, a finding that was later confirmed by experimental data. nih.gov This highlights the power of MD simulations in discerning the subtle but critical differences in the biological activity of stereoisomers. Such simulations would be invaluable for understanding the specific behavior of this compound at its biological target.

Future Perspectives and Emerging Trends in 4r 6 Chlorochromane 4 Ylamine Research

Development of Highly Enantioselective and Sustainable Synthetic Methodologies for Chromane-4-ylamines

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, a major focus in the development of chromane-4-ylamine-based therapeutics is the creation of highly enantioselective synthetic routes. While methods for the enantioselective synthesis of amines and alcohols are established, including protocols for intramolecular C-H amination and organocatalyzed reactions, achieving high enantiopurity for chromane-4-amine derivatives has presented challenges. core.ac.ukorganic-chemistry.orgorganic-chemistry.org The development of novel catalysts and chiral auxiliaries is a critical area of ongoing research to ensure the production of the desired (4R) enantiomer in high yield and purity, thereby maximizing therapeutic efficacy and minimizing potential off-target effects associated with other stereoisomers. researchgate.net

In parallel with the pursuit of enantioselectivity, there is a strong and growing emphasis on sustainable and green chemistry principles in pharmaceutical manufacturing. nih.gov Traditional synthetic methods often rely on hazardous reagents and generate significant chemical waste. nih.gov Future synthetic strategies for chromane-4-ylamines are expected to incorporate eco-friendly approaches, such as:

Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction times, increase yields, and reduce energy consumption. researchgate.net

Use of Green Solvents: Replacing conventional volatile organic compounds with environmentally benign solvents like water or ionic liquids is a key objective. researchgate.net

Mechanochemistry: This solvent-free or low-solvent technique offers a more sustainable alternative to traditional solution-phase chemistry. nih.gov

By integrating these green strategies, the synthesis of (4R)-6-Chlorochromane-4-ylamine and its analogs can become more cost-effective, scalable, and environmentally responsible. nih.govresearchgate.net

Identification of Novel Biological Targets for Chromane-4-ylamine Scaffolds

The chromane-4-one and chromane-4-ylamine frameworks are recognized as "privileged structures" in medicinal chemistry, meaning they can bind to a wide variety of biological targets to elicit diverse pharmacological responses. nih.govnih.gov While research has established their activity in areas like neurological disorders, the potential of these scaffolds is far from exhausted. chemimpex.comnih.gov Future research will focus on screening this compound and related analogs against a broader range of biological targets to uncover new therapeutic applications.

Emerging areas of investigation for this class of compounds include:

Oncology: Programmed death-ligand 1 (PD-L1) has emerged as a significant therapeutic target in immuno-oncology. Recent studies have reported the design of chroman derivatives as small-molecule inhibitors of the PD-1/PD-L1 interaction, suggesting a potential new avenue for cancer therapy. nih.gov Other research has identified 3-benzylidene chroman-4-one analogs with anti-cancer activity against breast cancer cell lines. nih.gov

Antiviral and Antimicrobial Agents: Chromane (B1220400) derivatives have demonstrated efficacy against human rhinovirus (HRV) by acting as capsid-binders. nih.gov Furthermore, various chromanone hydrazones have shown promising antimycobacterial and antibacterial activities. nih.gov

Metabolic Diseases: The versatility of the chromone (B188151) scaffold has been explored for its potential in treating obesity and diabetes. researchgate.net

Inflammatory Conditions: Chromane derivatives possess known antioxidant properties, and their potential as anti-inflammatory agents continues to be an area of interest. chemimpex.comjmbfs.org

The table below summarizes some of the identified and potential biological targets for the broader chromane scaffold.

| Therapeutic Area | Potential Biological Target/Activity | Reference(s) |

| Neurodegenerative Diseases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Monoamine Oxidase (MAO), σ₁ Receptor | core.ac.uknih.gov |

| Oncology | PD-1/PD-L1 Interaction, Estrogen Receptor (ER), Akt Protein | nih.govnih.gov |

| Viral Infections | Human Rhinovirus (HRV) Capsid | nih.gov |

| Bacterial/Fungal Infections | General antimicrobial/antifungal activity, Mycobacterium tuberculosis | nih.govresearchgate.net |

| Pain Management | Opioid Receptors | jmbfs.org |

| Inflammatory Conditions | Antioxidant activity | nih.govchemimpex.com |

Advanced Structure-Based Drug Design Utilizing Computational Tools for Chromane-4-ylamines

Computer-aided drug design (CADD) is an indispensable tool in modern medicinal chemistry, enabling the rational design and optimization of lead compounds. caymanchem.com For the this compound scaffold, advanced computational techniques are being leveraged to accelerate the drug discovery process. These tools provide deep insights into the molecular interactions between the ligand and its target protein, guiding synthetic efforts toward more potent and selective molecules. youtube.com

Key computational approaches being applied include:

Virtual High-Throughput Screening (vHTS): This method involves docking large libraries of virtual compounds into the binding site of a target protein to identify potential hits. caymanchem.com Platforms like the Schrödinger suite are used to screen millions of compounds, significantly narrowing the field for experimental testing. caymanchem.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor, helping to understand the key binding interactions and inform structure-activity relationships (SAR). nih.govjmbfs.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the ligand-receptor complex over time, offering insights into the stability of binding poses and the role of protein flexibility. nih.gov

Binding Free Energy Calculations: Methods such as Molecular Mechanics Generalized Born Surface Area (MM-GBSA) are used to estimate the binding affinity of a ligand to its target, helping to prioritize compounds for synthesis and testing. nih.govcaymanchem.com

These computational methods were instrumental in a recent study on chroman derivatives targeting PD-L1, where molecular dynamics simulations correctly predicted that the (R)-enantiomer would have superior inhibitory activity over the (S)-enantiomer, a finding later confirmed by experimental bioassays. nih.gov

Exploration of Dimeric and Hybrid Chromane-4-ylamine Systems

A prominent trend in drug discovery is the concept of molecular hybridization, which involves combining two or more distinct pharmacophores into a single molecule. nih.govresearchgate.net This approach can lead to compounds with improved affinity, better selectivity, or even dual-target activity, which can be particularly beneficial for treating complex multifactorial diseases like Alzheimer's. nih.govnih.gov

The chromane scaffold is an ideal candidate for this strategy. nih.gov Researchers are exploring the synthesis of dimeric and hybrid systems based on the chromane-4-ylamine core. For example, hybrid compounds have been designed by linking the chromone scaffold to other pharmacologically active fragments such as:

Tacrine and Donepezil fragments for Alzheimer's disease. nih.govresearchgate.net

Azole moieties for antifungal activity. researchgate.netresearchgate.net

Furanone structures to create novel hybrid heterocyclic systems. mdpi.com

This strategy allows for the creation of novel chemical entities that leverage the favorable properties of the chromane core while introducing new functionalities to interact with biological targets. The development of dimeric this compound structures or its hybridization with other known active motifs represents a promising frontier for discovering next-generation therapeutics.

Integration of Artificial Intelligence and Machine Learning in Chromane-4-ylamine Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the pharmaceutical industry by dramatically accelerating the drug discovery and development timeline. mdpi.comnih.gov These technologies are being applied across the entire pipeline, from initial target identification to the prediction of clinical success. For a scaffold like this compound, AI and ML offer powerful tools to unlock its full therapeutic potential.

Key applications of AI/ML in this context include:

Target Identification and Validation: AI algorithms can analyze vast biological datasets (genomics, proteomics) to identify and validate novel drug targets for which the chromane-4-ylamine scaffold might be effective. mdpi.com

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new molecules with desired properties. crimsonpublishers.comnih.gov These models can be trained to generate novel chromane-4-ylamine analogs optimized for high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

ADMET and Toxicity Prediction: A major cause of failure in drug development is poor pharmacokinetic properties or unforeseen toxicity. AI platforms can predict these properties with increasing accuracy in silico, allowing researchers to prioritize compounds with a higher likelihood of success and reduce reliance on costly and time-consuming experimental assays. mdpi.comcrimsonpublishers.com

Accelerating Lead Optimization: By building predictive models from existing structure-activity relationship (SAR) data, ML can guide the lead optimization process, suggesting specific molecular modifications to enhance biological activity and drug-like properties. nih.gov

The integration of AI promises a future where the design and development of drugs based on the this compound scaffold is more efficient, less expensive, and more likely to result in successful clinical candidates. mdpi.comnih.gov

Q & A

Q. What experimental controls are critical when studying dose-dependent toxicity in cell lines?

- Methodological Answer : Include vehicle controls (e.g., DMSO), positive controls (e.g., staurosporine for apoptosis), and viability assays (MTT/XTT). Account for batch-to-batch variability in compound solubility by pre-testing dissolution in culture media. Reference safety protocols from chlorinated pyrimidine studies .

Data Analysis and Interpretation

Q. How should researchers address conflicting results in enantiomer-specific bioactivity studies?

- Methodological Answer : Re-examine synthetic protocols for stereochemical integrity and confirm purity via chiral HPLC. Use statistical tools (e.g., ANOVA with post-hoc tests) to assess significance. Cross-validate with independent assays (e.g., SPR vs. fluorescence polarization) .

Q. What statistical models are appropriate for analyzing time-dependent biological effects?

- Methodological Answer : Apply mixed-effects models or longitudinal regression to account for repeated measures. For example, studies on presenteeism effects used structural equation modeling (SEM) with bootstrapping to analyze time-lagged impacts .

Q. How can machine learning enhance SAR studies of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.